Boc-met-enkephalin

Overview

Description

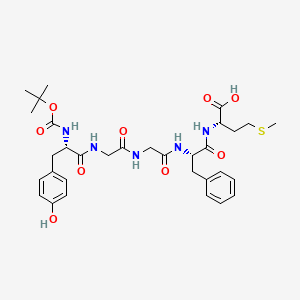

Boc-met-enkephalin is a useful research compound. Its molecular formula is C32H43N5O9S and its molecular weight is 673.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enkephalins in Pain Management

Met-enkephalin, closely related to Boc-met-enkephalin, has been extensively studied for its analgesic properties. It is known to act as an agonist at opioid receptors, making it a potential target for developing novel pain management strategies. Research has explored various analgesic peptides derived from bovine brain, which could possibly act as Met-enkephalin releasers. These studies contribute to understanding how enkephalins can be used for developing new analgesics.

Presence in Human Physiology

Met-enkephalin has also been identified in human plasma, indicating its role in human physiology. The detection of these peptides in the body helps researchers understand their natural functions and potential therapeutic uses. This knowledge is crucial in exploring how synthetic analogs like this compound can mimic or modulate these natural processes for medical applications.

Mechanism of Action

Target of Action

Boc-met-enkephalin, also known as Metenkefalin, primarily targets the µ (mu) and δ (delta) opioid receptors . These receptors are part of the opioid receptor family, which plays a crucial role in pain regulation . This compound acts as an agonist for these receptors, meaning it binds to these receptors and activates them .

Mode of Action

Upon binding to the µ and δ opioid receptors, this compound triggers a series of intracellular events . It is known to cause immunostimulation at low doses and immunosuppression at higher doses . Additionally, this compound can inhibit the production of aldosterone, deoxycorticosterone, and corticosterone .

Biochemical Pathways

This compound is involved in various biochemical pathways due to its interaction with opioid receptors. It has been found to play a role in regulating cell proliferation in both normal and neoplastic cell lines . The principal mechanism of action is through the upregulation of p16 and p21 cyclin-dependent kinases, which serve to stall the progression of the cell replication cycle from the G0/G1 phase to the S phase .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It has been reported that this compound reaches a Cmax of 1266.14pg/mL, with a Tmax of 0.16h, and an AUC of 360.64pg*h/mL . The half-life of this compound is reported to be between 4.2-39 minutes .

Result of Action

The activation of µ and δ opioid receptors by this compound leads to various molecular and cellular effects. It has been shown to reduce chromosomal aberrations in patients with multiple sclerosis . Furthermore, it has been under investigation as an immunomodulatory therapy for moderate to severe COVID-19 .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Boc-met-enkephalin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to opioid receptors, including the mu, delta, and kappa receptors, which are G-protein-coupled receptors involved in pain modulation and immune responses . The interaction between this compound and these receptors leads to the inhibition of adenylate cyclase activity, resulting in decreased cyclic AMP levels and subsequent modulation of ion channels and neurotransmitter release . Additionally, this compound interacts with enzymes such as prohormone convertase 1 and 2, which are involved in its biosynthesis from proenkephalin .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In immune cells, it has been shown to upregulate memory T cells and enhance adaptive immune responses . In neuronal cells, this compound modulates pain perception by inhibiting neurotransmitter release and reducing neuronal excitability . It also influences cell signaling pathways, such as the ERK2/CREB signaling pathway, and affects gene expression related to pain modulation and neuroprotection . Furthermore, this compound impacts cellular metabolism by regulating the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to opioid receptors, leading to conformational changes and activation of downstream signaling pathways. Upon binding to the receptors, this compound inhibits adenylate cyclase, reducing cyclic AMP levels and subsequently modulating ion channels and neurotransmitter release . This results in analgesic effects and modulation of immune responses. Additionally, this compound upregulates the expression of cyclin-dependent kinases p16 and p21, which stall the cell cycle progression from the G0/G1 phase to the S phase, thereby regulating cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a short half-life, with rapid degradation and clearance from the system . Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods, affecting its long-term efficacy . In in vitro and in vivo studies, this compound has demonstrated sustained analgesic and immunomodulatory effects, although the duration of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert analgesic and immunomodulatory effects without significant adverse effects . At higher doses, it may induce toxic effects, including respiratory depression and immunosuppression . Studies have identified threshold doses for optimal therapeutic effects, and careful dosage adjustments are necessary to avoid potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its biosynthesis from proenkephalin via proteolytic cleavage by prohormone convertase 1 and 2 . The compound is further metabolized by enzymes such as carboxypeptidase E, which removes the C-terminal amino acid residues . These metabolic processes regulate the levels of this compound and its active forms, influencing its biological activity and therapeutic potential .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily localized in the central nervous system, including the brain and spinal cord, where it exerts its analgesic effects . The compound is also distributed in peripheral tissues, such as the adrenal medulla and immune organs, where it modulates immune responses . The transport and distribution of this compound are influenced by factors such as its molecular size, lipophilicity, and interactions with transport proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the dense-core granules of cells, such as neurons and immune cells . These granules serve as storage sites for the compound, allowing for its rapid release upon stimulation. The localization of this compound within specific subcellular compartments is regulated by targeting signals and post-translational modifications, which direct it to specific organelles . This subcellular localization is crucial for its activity and function in modulating pain perception and immune responses.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N5O9S/c1-32(2,3)46-31(45)37-24(17-21-10-12-22(38)13-11-21)28(41)34-18-26(39)33-19-27(40)35-25(16-20-8-6-5-7-9-20)29(42)36-23(30(43)44)14-15-47-4/h5-13,23-25,38H,14-19H2,1-4H3,(H,33,39)(H,34,41)(H,35,40)(H,36,42)(H,37,45)(H,43,44)/t23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPQHPVFIVMOOJ-SDHOMARFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N5O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

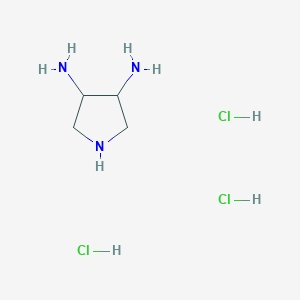

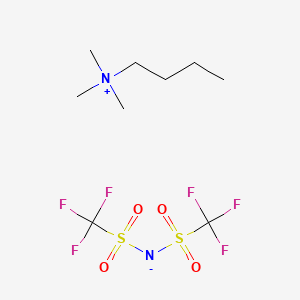

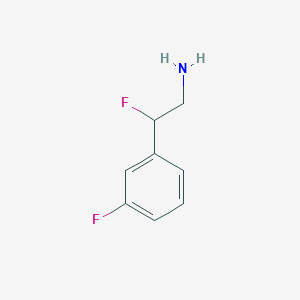

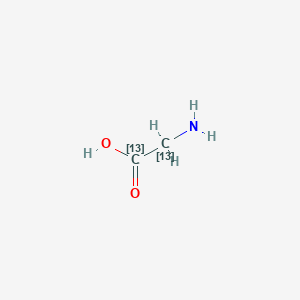

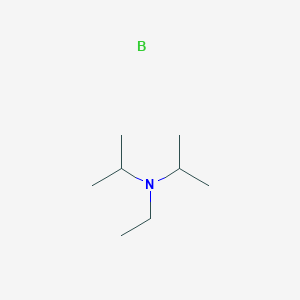

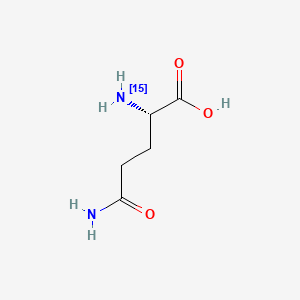

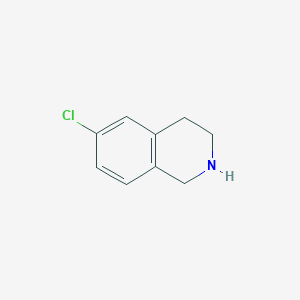

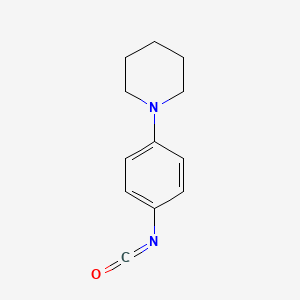

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

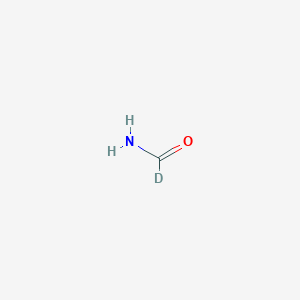

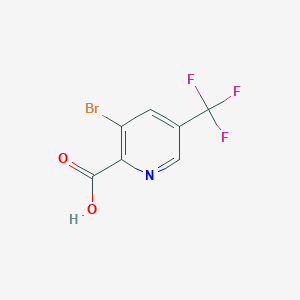

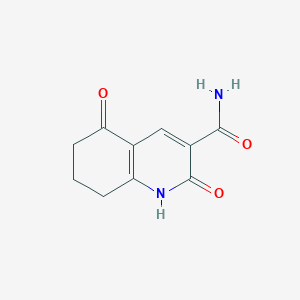

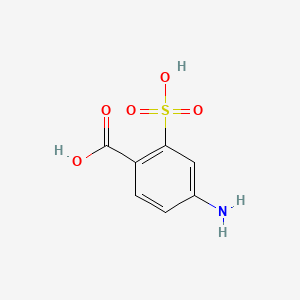

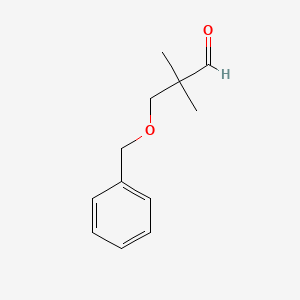

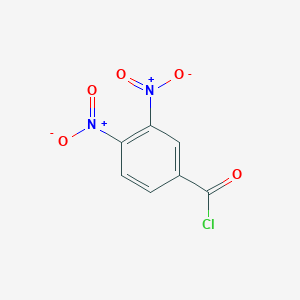

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.